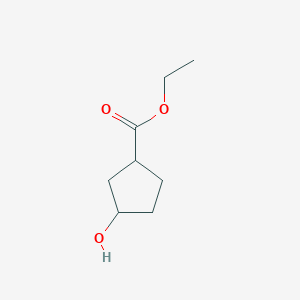

Ethyl 3-hydroxycyclopentanecarboxylate

Beschreibung

Ethyl 3-hydroxycyclopentanecarboxylate is a cyclic ester featuring a hydroxyl group at the 3-position of the cyclopentane ring and an ethyl ester moiety. This compound is primarily utilized in organic synthesis, particularly in the preparation of lactones and bicyclic structures via elimination reactions . Key synthetic routes include:

- Hydrogenation: Catalytic hydrogenation using Raney nickel in ethanol at elevated temperatures (80°C) .

- Thermal Elimination: Heating with litharge (PbO) to eliminate ethanol, forming lactones like 2-oxabicyclo[2.2.1]heptan-3-one .

The hydroxyl group at the 3-position enhances its reactivity in stereoselective reactions, making it valuable for constructing chiral intermediates in pharmaceuticals and fine chemicals.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQPQHZHDFVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284832 | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-07-8 | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-hydroxycyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It’s known that esters like ethyl 3-hydroxycyclopentanecarboxylate often undergo hydrolysis, a chemical reaction with water. This reaction is typically catalyzed by acids or bases.

Mode of Action

This compound, like other esters, undergoes hydrolysis. In this process, the ester bond in this compound is broken down in the presence of water, resulting in the formation of an alcohol and a carboxylic acid. This reaction can be catalyzed by either an acid or a base.

Pharmacokinetics

It’s known that the rate of hydrolysis can influence the bioavailability of esters. The hydrolysis of this compound is faster than that of some other esters, which could potentially affect its pharmacokinetic properties.

Result of Action

The hydrolysis of this compound results in the formation of an alcohol and a carboxylic acid These products can participate in further biochemical reactions, influencing various molecular and cellular processes

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction being catalyzed by both acids and bases. Additionally, factors such as temperature and the presence of other substances can also influence the reaction.

Biochemische Analyse

Biochemical Properties

Ethyl 3-hydroxycyclopentanecarboxylate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis. The compound interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 3-hydroxycyclopentanecarboxylic acid and ethanol

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound can impact gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to specific enzymes, such as esterases, and inhibit or activate their activity. This interaction can lead to changes in the hydrolysis rate of the ester bond, affecting the overall metabolic flux and the levels of metabolites in the cell. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of 3-hydroxycyclopentanecarboxylic acid and ethanol. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and function, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed in studies, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. It is important to carefully monitor the dosage of this compound in animal studies to avoid potential toxicity and adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including ester hydrolysis and the subsequent metabolism of 3-hydroxycyclopentanecarboxylic acid. The compound interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond. This reaction is a key step in the metabolic pathway, leading to the formation of metabolites that can be further processed by the cell. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can interact with binding proteins that help to localize and accumulate the compound in specific cellular compartments. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function The compound can be targeted to specific compartments or organelles within the cell through the action of targeting signals and post-translational modifications For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism

Biologische Aktivität

Ethyl 3-hydroxycyclopentanecarboxylate is an organic compound that has garnered attention in various fields due to its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring with a hydroxyl group and an ester functional group. Its stereochemistry plays a crucial role in its biological interactions, influencing both its reactivity and binding affinity to various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been investigated for its role as a substrate in enzyme-catalyzed reactions. Its hydroxyl and ester groups are capable of participating in hydrogen bonding, which is critical for enzyme specificity and catalysis.

- Hydrolysis Rates : Research indicates that the hydrolysis of this compound occurs at enhanced rates compared to its non-hydroxylated counterparts. This property is significant for understanding its stability and reactivity in biological systems .

Case Studies

- Enzyme-Catalyzed Reactions : A study highlighted the compound's potential as a substrate for various enzymes, showing that it could facilitate specific biochemical pathways. The interaction with enzymes such as lipases demonstrated that the compound could be hydrolyzed effectively, leading to the release of bioactive products .

- Pharmaceutical Applications : this compound has been explored in the synthesis of chiral drugs. Its unique structure allows for the creation of complex molecules that may possess therapeutic benefits. For instance, modifications to its structure have led to derivatives with anti-inflammatory properties .

Table 1: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : Ethyl 3-hydroxycyclopentanecarboxylate

- Molecular Formula : C8H14O3

- CAS Number : 17205-02-6

The compound features a cyclopentane ring with a hydroxyl group and an ester functional group. Its unique stereochemistry at the 3-position contributes to its reactivity and potential biological activities.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its hydroxyl group allows for various chemical transformations, including:

- Reduction : The ester can be reduced to alcohols using lithium aluminum hydride (LiAlH4) under controlled conditions.

- Oxidation : The hydroxyl group can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate (PCC).

- Substitution Reactions : The hydroxyl group can be replaced with other functional groups, enhancing the compound's versatility in synthetic pathways.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its chiral nature, which is crucial in drug development. Its ability to act as a chiral building block makes it significant in synthesizing complex pharmaceuticals. Preliminary studies suggest potential roles in:

- Modulating enzymatic activity related to metabolic pathways.

- Developing drugs targeting specific diseases where enzyme inhibition is beneficial.

Enzyme Interaction Studies

Research indicates that this compound can act as a substrate in enzyme-catalyzed reactions. Its structural features allow it to participate in biochemical pathways, potentially influencing enzyme specificity and activity.

Case Study 1: Synthesis of Chiral Drugs

In a study focusing on the synthesis of chiral drugs, researchers utilized this compound as a precursor for developing novel pharmaceuticals. The compound's stereochemistry was crucial in achieving the desired enantiomeric purity, demonstrating its utility in drug synthesis.

Case Study 2: Enzyme-Catalyzed Reactions

A series of experiments investigated the interaction of this compound with various enzymes. Results indicated that the compound could modulate enzymatic activity, suggesting potential applications in metabolic engineering and therapeutic interventions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-Oxocyclopentanecarboxylate

- Structure : Replaces the hydroxyl group with a ketone at the 3-position.

- Properties : Molecular formula C₈H₁₂O₃ , molar mass 156.18 g/mol , density 1.120 g/cm³ , and boiling point 120°C at 14 Torr .

- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions) and reductions to alcohols.

- Applications : Used as a pharmaceutical intermediate .

- Safety : Classified as an irritant (H315, H319) .

Ethyl 3-Aminocyclopentanecarboxylate

- Structure: Substitutes the hydroxyl group with an amino group.

- Properties: Molecular formula C₇H₁₃NO₂, molar mass 143.18 g/mol .

- Reactivity: The amino group participates in condensation reactions and salt formation (e.g., hydrochloride derivatives) .

- Safety : Acute toxicity (H302) and skin/eye irritation (H315, H319) .

Ester Group Variations

Methyl 3-Hydroxycyclopentanecarboxylate

- Structure : Methyl ester instead of ethyl ester.

- Properties : Lower molar mass (142.15 g/mol ) due to the smaller ester group.

Substituent Modifications

Ethyl 3,3-Dimethyl-2-Oxocyclopentanecarboxylate

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₈H₁₂O₃ | 156.18 | - | - | Hydroxyl, Ester |

| Ethyl 3-oxocyclopentanecarboxylate | C₈H₁₂O₃ | 156.18 | 1.120 | 120 (14 Torr) | Ketone, Ester |

| Mthis compound | C₇H₁₀O₃ | 142.15 | - | - | Hydroxyl, Ester |

| Ethyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | - | - | Amino, Ester |

| Ethyl 3,3-dimethyl-2-oxocyclopentanecarboxylate | C₁₀H₁₆O₃ | 184.23 | - | - | Ketone, Ester, Dimethyl |

Research Findings and Key Insights

Reactivity Differences: The hydroxyl group in this compound facilitates elimination reactions, while the ketone in Ethyl 3-oxocyclopentanecarboxylate supports nucleophilic additions . Amino derivatives (e.g., Ethyl 3-aminocyclopentanecarboxylate) exhibit higher toxicity but are critical for synthesizing β-amino esters, which are precursors to bioactive molecules .

Steric and Electronic Effects :

- Methyl groups in Ethyl 3,3-dimethyl-2-oxocyclopentanecarboxylate hinder reaction kinetics, making it suitable for controlled regioselectivity .

- Cis/trans stereoisomers of methyl esters (e.g., Mthis compound) influence chiral resolution in asymmetric synthesis .

Safety Considerations: Ethyl 3-oxocyclopentanecarboxylate and Ethyl 3-aminocyclopentanecarboxylate require stringent handling due to irritant and toxic properties .

Vorbereitungsmethoden

Representative Procedure for Isoxazoline Ring Opening

A typical procedure involves stirring isoxazoline-fused β-aminocyclopentanecarboxylate (0.96 mmol) in ethanol/tetrahydrofuran (3:1 v/v) with NiCl2 (1.92 mmol) and Boc2O (1.92 mmol). After 10 minutes, NaBH4 (1.92 mmol) is added portionwise, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, filtered, and the product purified by column chromatography.

This method yields the ring-opened product with high stereoselectivity and good yield, confirmed by X-ray crystallography.

Comparative Summary of Preparation Methods

| Method | Starting Material | Reducing Agent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| NaBH4 reduction of 3-oxo ester | 3-oxo-cyclopentanecarboxylate ester | NaBH4 | Methanol, 0 °C, 30 min | 78 | Produces cis/trans hydroxy ester mixture |

| NaBH4 reduction of isoxazoline | Isoxazoline-fused β-aminocyclopentanecarboxylate | NaBH4 | EtOH, reflux, 16 h | Moderate | Leads to epimerization and amino alcohols |

| Ammonium formate/Pd-C reduction | Isoxazoline-fused β-aminocyclopentanecarboxylate | NH4COOH, Pd/C | EtOH, reflux, 24 h | Low | Ring opening with low yield |

| NaBH4/NiCl2 reduction + Boc protection | Isoxazoline-fused β-aminocyclopentanecarboxylate | NaBH4, NiCl2, Boc2O | EtOH/THF, RT, 6 h | Good | Stereoselective ring opening, single diastereomer |

Research Findings and Mechanistic Insights

- The NaBH4/NiCl2 system facilitates reductive cleavage of the isoxazoline ring by generating a metal boride precipitate, which likely assists in electron transfer and ring opening.

- The ring opening occurs with the formation of a new stereocenter adjacent to the original C-3 position, with hydrogenation favoring attack from the carbamate side, as confirmed by X-ray crystallographic data.

- Attempts to open the isoxazoline ring using NaBH4 alone or other single reducing agents were unsuccessful or led to side products, highlighting the necessity of metal halide additives for efficient ring cleavage.

- The stereoselective nature of the reduction allows for the preparation of multifunctionalized amino esters related to bioactive compounds such as antiviral agents, underscoring the synthetic utility of this method.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-hydroxycyclopentanecarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : Common approaches include cyclization of functionalized precursors or hydroxylation of cyclopentene derivatives. For example, reductive ring-opening strategies (as seen in structurally similar compounds) can yield stereoisomers, with yields varying based on solvent polarity, temperature, and catalyst selection . Characterization via H/C NMR and IR spectroscopy is critical to confirm product identity and purity. Reaction optimization might involve adjusting stoichiometric ratios (e.g., tert-butoxycarbonyl protecting groups) or using chiral auxiliaries to enhance enantiomeric excess .

Q. How can researchers validate the structural conformation of this compound and its derivatives?

- Methodology : X-ray crystallography (XRD) is the gold standard for resolving 3D molecular conformations, as demonstrated in crystallographic studies of analogous cyclopentanecarboxylates . NMR spectroscopy (e.g., H coupling constants) can infer stereochemistry, while mass spectrometry (MS) and elemental analysis verify molecular weight and composition . For example, H NMR peaks at δ 4.18–4.29 ppm (OCH) and δ 1.26–1.33 ppm (CH) are diagnostic for ethyl ester moieties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use NIOSH-approved eye protection (face shields) and nitrile gloves to prevent dermal exposure . Ensure proper ventilation and avoid incompatible materials (e.g., strong oxidizers). First-aid measures include rinsing eyes with water for ≥15 minutes and consulting a physician for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve conflicting stereochemical outcomes in the synthesis of this compound stereoisomers?

- Methodology : Contradictions in stereoisomer ratios (e.g., 32% vs. 80% yields for diastereomers) may arise from competing reaction pathways. Use chiral HPLC or polarimetry to separate enantiomers, and employ density functional theory (DFT) calculations to predict thermodynamic favorability of transition states . Reductive ring-opening strategies with boron-based catalysts can enhance stereoselectivity .

Q. What computational methods are effective in predicting the biological activity of this compound derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors. Pair this with quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., tert-butyl groups) with bioactivity . Validate predictions via in vitro assays, such as enzyme inhibition studies or cytotoxicity screens .

Q. How should researchers address discrepancies in analytical data (e.g., elemental analysis vs. theoretical values) for this compound?

- Methodology : Discrepancies in carbon content (e.g., calculated C: 57.33% vs. found: 57.20%) may indicate incomplete purification or side reactions. Repeat analyses using high-resolution MS or combustion analysis. Cross-validate with C NMR integration and thermogravimetric analysis (TGA) to assess purity .

Q. What strategies optimize the scalability of multi-step syntheses involving this compound?

- Methodology : Use flow chemistry to improve reaction control and reduce intermediate isolation steps. For example, continuous hydrogenation reactors can enhance efficiency in reductive steps . Monitor reaction progress via in-line FTIR or Raman spectroscopy to detect intermediates in real time .

Critical Considerations

- Data Contradictions : Address conflicting results by triangulating analytical methods (e.g., XRD + NMR + MS) and statistically analyzing batch-to-batch variability .

- Ethical Compliance : Adhere to safety guidelines (e.g., PPE, waste disposal) and avoid human/animal testing unless explicitly approved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.